molecular formula C13H17NO B189318 N,N-Diethylcinnamamide CAS No. 3680-04-4

N,N-Diethylcinnamamide

Cat. No.: B189318
CAS No.: 3680-04-4
M. Wt: 203.28 g/mol
InChI Key: GUYVMSJRMMFSQO-ZHACJKMWSA-N
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Description

N,N-Diethylcinnamamide is an organic compound derived from cinnamic acid. It is characterized by the presence of a cinnamamide structure where the amide nitrogen is substituted with two ethyl groups. This compound is known for its various biological activities, including antimicrobial, antioxidant, and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylcinnamamide can be synthesized through the direct amidation of cinnamic acid with diethylamine. One method involves using boric acid as a catalyst under ultrasonic irradiation. The reaction is carried out in a sonicator bath at 50°C for 40 minutes, yielding a yellowish-white solid . Another method involves a three-component coupling reaction of arylaldehydes, amines, and Meldrum’s acid under operationally simple conditions without the need for coupling reagents, oxidants, or catalysts .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous-flow microreactors has been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylcinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-Diethylcinnamamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylcinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to potentiate Nembutal hypnosis in rats, suggesting its effect on the central nervous system . The compound may interact with neurotransmitter receptors or ion channels, modulating their activity and leading to its observed pharmacological effects.

Comparison with Similar Compounds

    N,N-Dimethylcinnamamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylbenzamide: Similar amide structure but with a benzamide core instead of cinnamamide.

    N,N-Diethyl-2-phenylacetamide: Similar structure with a phenylacetamide core.

Uniqueness: N,N-Diethylcinnamamide is unique due to its cinnamamide core, which imparts distinct aromatic properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(E)-N,N-diethyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYVMSJRMMFSQO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3680-04-4
Record name N,N-Diethylcinnamamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do solvents influence the reactivity of N,N-Diethylcinnamamide in copolymerization reactions?

A1: Research has shown that the choice of solvent can significantly impact the reactivity of this compound during radical copolymerization with styrene []. Experiments conducted in benzene, acetic acid, and acetonitrile revealed that the monomer reactivity ratios (r1) for this compound varied depending on the solvent used. This suggests that the solvent influences the transition state of the propagation reaction, impacting the reactivity of the molecule [].

Q2: Can the structure of this compound be modified to alter its reactivity in copolymerization reactions?

A2: Yes, modifying the structure of this compound, specifically by introducing substituents at the para position of the aromatic ring, can affect its reactivity. Studies have investigated the copolymerization of para-substituted N,N-Diethylcinnamamides with styrene and found that the reactivity ratios were influenced by the electronic nature of the substituents []. These findings highlight the potential for tailoring the reactivity of this compound through structural modifications.

Q3: Has computational chemistry been used to study this compound?

A3: Yes, computational methods have been employed to investigate the potential of this compound as an HDAC inhibitor []. Docking studies, specifically utilizing AutoDock Vina, have been performed to examine the binding interactions of this compound with HDAC []. These simulations provide insights into the potential molecular mechanisms of action and the ability of this compound to form favorable interactions with the target protein.

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